Dextronatrin

Description

Properties

CAS No. |

114752-42-0 |

|---|---|

Molecular Formula |

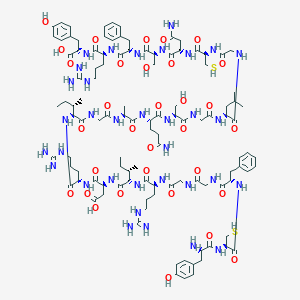

C110H166N34O32S2 |

Molecular Weight |

2540.8 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[(2S,3S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C110H166N34O32S2/c1-8-56(5)88(143-98(166)68(25-18-38-122-110(118)119)134-101(169)74(45-87(156)157)138-106(174)89(57(6)9-2)144-97(165)66(23-16-36-120-108(114)115)129-84(153)47-123-82(151)46-124-93(161)71(41-59-19-12-10-13-20-59)135-104(172)79(54-178)142-91(159)65(111)40-61-26-30-63(147)31-27-61)105(173)127-48-83(152)128-58(7)90(158)132-69(34-35-80(112)149)96(164)140-76(51-145)94(162)126-49-85(154)130-70(39-55(3)4)92(160)125-50-86(155)131-78(53-177)103(171)137-73(44-81(113)150)100(168)141-77(52-146)102(170)136-72(42-60-21-14-11-15-22-60)99(167)133-67(24-17-37-121-109(116)117)95(163)139-75(107(175)176)43-62-28-32-64(148)33-29-62/h10-15,19-22,26-33,55-58,65-79,88-89,145-148,177-178H,8-9,16-18,23-25,34-54,111H2,1-7H3,(H2,112,149)(H2,113,150)(H,123,151)(H,124,161)(H,125,160)(H,126,162)(H,127,173)(H,128,152)(H,129,153)(H,130,154)(H,131,155)(H,132,158)(H,133,167)(H,134,169)(H,135,172)(H,136,170)(H,137,171)(H,138,174)(H,139,163)(H,140,164)(H,141,168)(H,142,159)(H,143,166)(H,144,165)(H,156,157)(H,175,176)(H4,114,115,120)(H4,116,117,121)(H4,118,119,122)/t56-,57-,58-,65+,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,88-,89-/m0/s1 |

InChI Key |

PHMJESQTBHPHMY-POMMFSKGSA-N |

SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)C(CS)NC(=O)C(CC4=CC=C(C=C4)O)N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CS)NC(=O)[C@@H](CC4=CC=C(C=C4)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)C(CS)NC(=O)C(CC4=CC=C(C=C4)O)N |

Other CAS No. |

114752-42-0 |

sequence |

YCFGGRIDRIGAQSGLGCNSFRY |

Synonyms |

dextronatrin |

Origin of Product |

United States |

Molecular Architecture and Rational Design of Dextronatrin

Primary Structure Characterization: A Shortened 23-Amino Acid Analog of Rat ANP(1–28)

Dextronatrin is a truncated version of the 28-amino acid rat atrial natriuretic peptide (rANP(1–28)). Specifically, it is a 23-amino acid peptide, corresponding to a shortened form of the native hormone. nih.gov The full amino acid sequence of rat ANP(1-28) is H-Ser-Leu-Arg-Arg-Ser-Ser-Cys-Phe-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-Tyr-OH, with a disulfide bridge between Cysteine-7 and Cysteine-23. nih.gov this compound's sequence is H-D-Tyr-Cys-Phe-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-Tyr-OH. jpt.com This sequence notably omits the initial N-terminal amino acids of the full-length rANP. The primary structure of peptides is a critical determinant of their biological function, and even minor alterations can significantly impact their activity.

Stereochemical Modifications: Significance of the D-Tyrosine Residue at Position 6 Next to Cysteine

A key and defining feature of this compound's molecular architecture is the strategic incorporation of a D-amino acid. Specifically, the L-Tyrosine typically found in the native peptide sequence has been replaced with its stereoisomer, D-Tyrosine, at the second position of the this compound sequence. This position corresponds to position 6 of the full rat ANP(1-28) sequence, immediately adjacent to the first cysteine residue that forms the disulfide bridge. nih.gov

The use of D-amino acids in peptide design is a well-established strategy to enhance resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. nih.gov This substitution can therefore increase the peptide's in vivo half-life. Furthermore, the change in stereochemistry at a specific residue can induce significant conformational changes in the peptide backbone. nih.gov This altered three-dimensional structure can, in turn, affect the peptide's binding affinity and selectivity for its target receptors. pnas.org The introduction of a D-amino acid can alter the peptide's interaction with its receptor, potentially leading to modified or enhanced biological activity compared to its L-amino acid counterpart. nih.gov

Comparative Structural Analysis with Endogenous Natriuretic Peptides: Implications for Receptor Recognition

The natriuretic peptide family includes atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and C-type natriuretic peptide (CNP). These peptides share a characteristic 17-amino acid ring structure formed by a disulfide bond between two cysteine residues, which is crucial for receptor binding. researchgate.net this compound retains this fundamental ring structure.

Endogenous natriuretic peptides like ANP and BNP primarily bind to the natriuretic peptide receptor-A (NPR-A), which mediates their main biological effects through the production of cyclic guanosine (B1672433) monophosphate (cGMP). pnas.org The binding affinity and specificity are determined by the amino acid sequence both within and outside the ring structure. For instance, in native ANP, residues such as Phenylalanine at position 8 and Arginine at position 14, as well as the C-terminal tail, are known to be important for binding to the human NPR-A. nih.gov

While both agonists and antagonists can bind to receptors, the resulting conformational change in the receptor determines whether it is activated or inhibited. nih.gov The unique structure of this compound is therefore expected to modulate its binding affinity and efficacy at natriuretic peptide receptors compared to endogenous ligands like ANP and BNP.

Design Principles for Modulating Peptide Agonist Activity

The design of this compound exemplifies several key principles aimed at modulating the activity of a peptide agonist. The primary goals in designing synthetic peptide analogs often include enhancing potency, improving metabolic stability, and increasing receptor selectivity.

One of the core principles is conformational constraint . By introducing a D-amino acid, the conformational flexibility of the peptide backbone is reduced. This can lock the peptide into a bioactive conformation that is more favorable for receptor binding and activation, potentially leading to increased potency. nih.gov

Another key principle is enhancement of metabolic stability . Peptides are often susceptible to rapid degradation by proteases in the body. The substitution with a D-amino acid, as seen in this compound, is a classic strategy to make the peptide more resistant to this enzymatic breakdown, thereby prolonging its duration of action. nih.govcore.ac.uk

Structure-activity relationship (SAR) analysis is also a fundamental design principle. researchgate.netnih.gov This involves systematically modifying the peptide's structure and evaluating the effects on its biological activity. The development of this compound likely involved an iterative process of designing analogs with specific modifications, such as truncation and amino acid substitution, and then testing their binding affinities and functional responses to identify a candidate with the desired properties. The selection of a 23-amino acid length and the specific placement of the D-Tyrosine residue would have been guided by such SAR studies to optimize its agonist activity.

Mechanistic Dissection of Dextronatrin S Preclinical Actions

In Vivo Hemodynamic and Renal Physiological Responses in Animal Models

Studies in animal models, particularly rats, have been crucial in elucidating the primary actions of Dextronatrin. These investigations have focused on its dose-dependent effects on kidney function and cardiovascular dynamics.

Dose-Dependent Diuretic and Natriuretic Efficacy: Comparative Studies with Rat ANP(1–28)

This compound has demonstrated a notable, albeit complex, dose-dependent effect on renal function. In studies involving normal, unanesthetized rats, a low-dose intravenous infusion of this compound (1 microgram/min) resulted in a significant increase in urinary sodium excretion (natriuresis). nih.gov This natriuretic effect is a hallmark of atrial natriuretic peptides, which play a key role in promoting salt and water excretion by the kidneys. nih.govnih.gov However, when a higher dose (20 micrograms/min) of this compound was administered, it did not produce a similar increase in sodium excretion, indicating a non-linear and potentially paradoxical dose-response relationship. nih.gov

The native peptide, rat ANP(1-28), is known to exert potent diuretic and natriuretic effects by stimulating guanylate cyclase-linked receptors, leading to increased renal blood flow and glomerular filtration rate, and inhibition of sodium reabsorption in the renal tubules. genscript.commdpi.com While direct comparative efficacy data between this compound and rat ANP(1-28) under identical conditions is limited in the provided context, this compound's actions as a structural analogue suggest it engages similar pathways to induce natriuresis at lower doses. nih.govresearchgate.net

Electrolyte Homeostasis Modulation: Profiles of Sodium, Chloride, and Potassium Excretion

The primary documented effect of this compound on electrolyte homeostasis is its impact on sodium excretion. nih.gov At low doses, the significant increase in urinary sodium excretion directly contributes to the modulation of the body's sodium balance. nih.gov Typically, the excretion of chloride ions is closely linked to that of sodium to maintain electrical neutrality in the renal tubules. iomcworld.com Therefore, the natriuresis induced by this compound is expected to be accompanied by a corresponding increase in chloride excretion.

The provided research does not detail specific effects on potassium excretion. nih.gov However, the regulation of potassium is complex, involving hormones like aldosterone, which promotes potassium excretion. lumenlearning.comnih.gov Since natriuretic peptides can inhibit the renin-angiotensin-aldosterone system, their influence on potassium levels can be multifaceted. mdpi.com

Table 1: Effect of this compound on Urinary Sodium Excretion in Normal Rats

| Dose | Effect on Urinary Sodium Excretion |

|---|---|

| 1 µ g/min | Significant Increase |

Data sourced from a study on unanesthetized rats with intact kidneys. nih.gov

Systemic Vasoregulation and Blood Pressure Dynamics in Conscious and Binephrectomized Models

This compound exhibits significant effects on systemic blood pressure, which are also dose-dependent. In conscious rats with intact kidneys, a low dose of this compound (1 microgram/min) led to a reduction in blood pressure. nih.gov This vasodilatory effect is consistent with the known actions of ANP. genscript.com

To isolate the direct vascular effects from the renal effects, studies were conducted in binephrectomized rats (rats with both kidneys removed). In these models, the low dose of this compound also lowered blood pressure, confirming its direct vasoregulatory role independent of the kidneys. nih.gov Interestingly, the higher dose (20 micrograms/min) that was ineffective at promoting natriuresis also had no blood pressure-lowering effect in either normal or binephrectomized rats. nih.gov This suggests that the mechanisms responsible for both the renal and blood pressure effects are attenuated or counteracted at higher concentrations of the peptide. nih.gov Throughout these interventions, this compound had no discernible effect on heart rate. nih.gov

Extravascular Fluid Redistribution and Associated Hematocrit Changes

A consistent finding across different experimental models is this compound's ability to induce a shift of fluid from the intravascular (within blood vessels) to the extravascular compartment. nih.gov This effect is evidenced by a rise in hematocrit, which measures the proportion of red blood cells in the blood. nih.gov An increase in hematocrit indicates a decrease in plasma volume, consistent with fluid moving out of the circulation. medscape.comnih.gov

This increase in hematocrit was observed in binephrectomized rats at both the low (1 microgram/min) and high (20 micrograms/min) doses. nih.gov Notably, the high dose still raised hematocrit even though it did not lower blood pressure. nih.gov This crucial finding indicates that the fluid shift induced by this compound is not simply a consequence of changes in systemic blood pressure. nih.gov

Table 2: Hemodynamic and Fluid Shift Responses to this compound in Rats

| Model | Dose | Blood Pressure Effect | Hematocrit Effect |

|---|---|---|---|

| Normal (Conscious) | 1 µ g/min | Lowered | Increased |

| Binephrectomized | 1 µ g/min | Lowered | Increased |

Summary of findings from investigations in unanesthetized rats. nih.gov

Neurohumoral System Interactions in Physiological Regulation

The cardiovascular and renal effects of peptides like this compound are often modulated by the body's neurohumoral systems, which include the sympathetic nervous system and the renin-angiotensin-aldosterone system. jmatonline.comnih.govmdpi.com

Sympathetic Nervous System Activity and Counter-Regulatory Reflexes

Preclinical studies have demonstrated that this compound's effects are accompanied by an interaction with the sympathetic nervous system (SNS). nih.gov In conscious rats, the administration of a low dose of this compound (1 microgram/min), which successfully lowered blood pressure, also led to a significant increase in integrated splanchnic nerve activity. nih.govphysiology.org The splanchnic nerves are part of the sympathetic outflow that regulates abdominal viscera and blood vessels.

This increase in sympathetic nerve activity occurs in parallel with a rise in heart rate while blood pressure is reduced. nih.gov This suggests the triggering of a baroreceptor reflex. frontiersin.org When blood pressure drops, baroreceptors (pressure sensors in the blood vessels) signal the brain to increase sympathetic outflow and decrease parasympathetic activity. jmatonline.comfrontiersin.org This counter-regulatory reflex aims to restore blood pressure by increasing heart rate and constricting blood vessels. lumenlearning.com Therefore, the blood pressure-lowering effect of this compound appears to be partially opposed by a reflexive stimulation of the sympathetic nervous system. nih.gov

Antagonistic Effects on Angiotensin II and Norepinephrine-Induced Contractions

Preclinical studies have indicated that this compound antagonizes contractions induced by norepinephrine (B1679862) and angiotensin II. researchgate.net Angiotensin II is a potent vasoconstrictor, and its effects are mediated by AT1 receptors found on smooth muscle cells of blood vessels. wikipedia.org By blocking these receptors, angiotensin II receptor antagonists lead to vasodilation and a reduction in blood pressure. wikipedia.orgwikilectures.eu Similarly, norepinephrine is a catecholamine that induces vasoconstriction. The antagonistic action of this compound on these two agents suggests a mechanism that promotes vasorelaxation and a potential lowering of blood pressure. researchgate.net

Receptor-Mediated Signaling Pathways and Downstream Effects

The signaling pathways of this compound are intrinsically linked to its nature as an atrial natriuretic peptide analog. hodoodo.comhodoodo.com Natriuretic peptides exert their effects by binding to specific membrane-bound receptors. mdpi.com

Atrial Natriuretic Peptide Receptor Subtype Engagement and Selectivity

The natriuretic peptide system includes three primary receptors: natriuretic peptide receptor-A (NPR-A or GC-A), natriuretic peptide receptor-B (NPR-B or GC-B), and natriuretic peptide receptor-C (NPR-C), which also functions as a clearance receptor. frontiersin.orgnih.gov Atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) primarily bind to and activate NPR-A, while C-type natriuretic peptide (CNP) shows high selectivity for NPR-B. frontiersin.orgnih.gov All three peptides can bind to NPR-C. frontiersin.org

Intracellular Second Messenger Systems Activation (e.g., Cyclic Guanosine (B1672433) Monophosphate Production)

The activation of NPR-A and NPR-B, which are guanylyl cyclase receptors, leads to the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP). mdpi.comwikipedia.org This increase in intracellular cGMP is a crucial step in the downstream signaling cascade. mdpi.com

The elevated cGMP levels activate protein kinases, which in turn leads to the relaxation of smooth muscle tissue, resulting in vasodilation and an increase in blood flow. wikipedia.org In human biliary cells, for instance, natriuretic peptides have been shown to stimulate the production of cGMP, which may regulate ion channel activity. nih.gov Given that this compound is an ANP analog, it is highly probable that its mechanism of action involves the stimulation of cGMP production through the activation of natriuretic peptide receptors. researchgate.netnih.gov

Synthetic Methodologies and Peptide Engineering Approaches

Solid-Phase Peptide Synthesis Strategies for Dextronatrin and Related Analogs

Solid-phase peptide synthesis (SPPS) is the cornerstone for the assembly of peptides like the hypothetical "this compound." This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The choice of protecting groups for the amino acid side chains and the N-terminus is critical. The two most common strategies are the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) and Boc/Bzl (tert-butyloxycarbonyl/benzyl) chemistries. The selection between these depends on the desired scale of synthesis, the specific amino acid sequence, and the presence of post-translational modifications.

For "this compound" and its analogs, the synthesis would likely employ an automated peptide synthesizer to ensure high coupling efficiency and reduce manual errors. The synthesis would proceed from the C-terminus to the N-terminus. Each cycle of amino acid addition involves the deprotection of the N-terminus of the resin-bound peptide, followed by the coupling of the next protected amino acid, which is activated by a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

The synthesis of analogs of "this compound" would involve the substitution of specific amino acids in the sequence to probe structure-activity relationships. This is readily achievable with SPPS by simply introducing the desired protected amino acid at the appropriate cycle.

Purification and Characterization Techniques in Synthetic Peptide Chemistry

Following the completion of the solid-phase synthesis, the crude peptide is cleaved from the resin support and all protecting groups are removed, typically using a strong acid cocktail such as trifluoroacetic acid (TFA) with scavengers to prevent side reactions. The resulting crude product is a mixture containing the target peptide as well as truncated and deletion sequences.

Purification of the crude "this compound" peptide is essential to obtain a highly pure product for biological and structural studies. The most powerful and widely used technique for peptide purification is reverse-phase high-performance liquid chromatography (RP-HPLC). This method separates the target peptide from impurities based on differences in hydrophobicity. A gradient of two solvents, typically water with 0.1% TFA and acetonitrile (B52724) with 0.1% TFA, is used to elute the peptides from a C18 column.

After purification, the identity and purity of the synthetic "this compound" must be confirmed. The primary characterization technique is mass spectrometry, which provides the molecular weight of the peptide. High-resolution mass spectrometry can confirm the elemental composition. To verify the amino acid sequence, tandem mass spectrometry (MS/MS) is employed, where the peptide is fragmented in the mass spectrometer and the resulting fragment ions are analyzed. The purity of the final peptide is typically assessed by analytical RP-HPLC.

Design Principles for Modulating Peptide Stability and In Vitro Activity

Peptides often suffer from poor stability in biological systems due to degradation by proteases. Several design principles can be applied to enhance the stability and in vitro activity of "this compound." One common strategy is the incorporation of unnatural amino acids, such as D-amino acids, which are resistant to proteolysis. The N-terminus can be acetylated and the C-terminus can be amidated to mimic the structure of native proteins and increase resistance to exopeptidases.

Cyclization is another effective strategy to improve peptide stability. By linking the N- and C-termini or by forming a side-chain to side-chain linkage, the conformational flexibility of the peptide is reduced, which can lock it into a bioactive conformation and increase its resistance to proteases.

To enhance in vitro activity, the design of "this compound" analogs would focus on optimizing its interaction with its biological target. This can be achieved through an alanine (B10760859) scan, where each amino acid in the sequence is systematically replaced with alanine to identify key residues for activity. Further modifications can then be made at these "hotspot" positions to improve binding affinity and efficacy.

Exploration of Peptide Sequence-Activity Relationships Through Structural Modifications

The relationship between the amino acid sequence of a peptide and its biological activity is a key focus of medicinal chemistry. For "this compound," a systematic exploration of its sequence-activity relationship (SAR) would be crucial for the development of more potent and selective analogs.

This exploration involves making specific structural modifications to the peptide and evaluating the impact on its activity. As mentioned, an alanine scan is often the first step. Subsequent modifications could include the substitution of key residues with other natural or unnatural amino acids to probe the effects of side-chain size, charge, and hydrophobicity.

The following table illustrates a hypothetical alanine scan for a "this compound" fragment, showcasing how the data would be presented to understand the contribution of each residue to its in vitro activity.

| Residue Position | Original Amino Acid | Substituted Amino Acid | Relative In Vitro Activity (%) |

| 1 | Glycine | Alanine | 95 |

| 2 | Phenylalanine | Alanine | 10 |

| 3 | Leucine | Alanine | 80 |

| 4 | Tryptophan | Alanine | 5 |

| 5 | Arginine | Alanine | 50 |

From this hypothetical data, one could infer that Phenylalanine at position 2 and Tryptophan at position 4 are critical for the activity of "this compound." Further modifications would then be focused on these positions to design more potent analogs.

Advanced Analytical Characterization of Dextronatrin

Chromatographic Separation Techniques for Purity and Identity Assessment

Chromatographic methods are fundamental for separating Dextronatrin from impurities and for confirming its identity. These techniques are crucial for both quality control during manufacturing and for detailed characterization in research settings.

High-Performance Liquid Chromatography (HPLC) Applications

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary tool for the purity assessment and quantification of this compound and related natriuretic peptides. jneurosci.orgbiologists.comnih.gov The separation is based on the differential partitioning of the peptide and any impurities between a nonpolar stationary phase and a polar mobile phase.

For peptides like this compound, a common stationary phase is a C18-bonded silica (B1680970) column. jneurosci.orgbiologists.com The mobile phase typically consists of a gradient system involving water and acetonitrile (B52724), with trifluoroacetic acid (TFA) added as an ion-pairing agent to improve peak shape and resolution. biologists.com A typical gradient might run from a low to a high concentration of acetonitrile over a set period, eluting the more hydrophobic species later. jneurosci.org Detection is commonly performed using UV absorbance at wavelengths around 214-230 nm, where the peptide bond absorbs. acs.org The purity of this compound is determined by the relative area of its peak in the chromatogram. researchgate.net

Table 1: Illustrative RP-HPLC Parameters for this compound Analysis

| Parameter | Value/Condition |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10% to 60% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temp. | 25 °C |

| This table represents a typical set of starting conditions for the analysis of a peptide like this compound, based on methods used for ANP and its analogs. |

Size-Exclusion Chromatography for Aggregation and Oligomerization Analysis

Size-Exclusion Chromatography (SEC) is a critical technique for assessing the aggregation state of this compound. Peptides, particularly those with disulfide bonds like this compound, can form dimers and higher-order oligomers. capes.gov.br SEC separates molecules based on their hydrodynamic volume, with larger molecules (aggregates) eluting before smaller ones (monomers). thermofisher.com

This method is essential for ensuring that the peptide exists in its desired monomeric form. Studies on atrial natriuretic peptide (ANP) have utilized SEC to identify and quantify the formation of both reducible (disulfide-linked) and non-reducible multimers that can occur during manufacturing or storage. capes.gov.brresearchgate.net The analysis provides crucial information on the stability and homogeneity of the this compound preparation. Coupling SEC with multi-angle light scattering (SEC-MALS) can provide absolute molecular weight determination for each eluting species, confirming the identity of monomers, dimers, and other aggregates. nih.gov

Mass Spectrometry for Molecular Mass and Sequence Confirmation

Mass spectrometry (MS) is an indispensable tool for the precise determination of molecular mass and the confirmation of the primary amino acid sequence of this compound.

Electrospray Ionization-Mass Spectrometry (ESI-MS)

Electrospray ionization-mass spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing large and labile biomolecules like peptides. It allows for the generation of intact, multiply charged molecular ions in the gas phase from a solution. researchgate.net For this compound, ESI-MS can accurately verify its molecular weight (calculated at 2540.8 g/mol ), providing a fundamental confirmation of its identity. nih.gov The technique is also sensitive enough to detect modifications or the presence of impurities. In studies of ANP, ESI-MS has been used in conjunction with liquid chromatography (LC-MS) to identify various forms of the peptide, including multimers and degradation products. capes.gov.br

Peptide Fragmentation and Tandem Mass Spectrometry (MS/MS) for Primary Structure Elucidation

Tandem mass spectrometry (MS/MS) is employed to confirm the amino acid sequence of this compound. In this technique, the precursor ion corresponding to the protonated this compound molecule is selected and then fragmented by collision-induced dissociation (CID). epfl.ch This process typically cleaves the peptide bonds, generating a series of product ions known as b- and y-ions. epfl.chresearchgate.net The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus.

The resulting mass spectrum displays a ladder of peaks, where the mass difference between consecutive ions of the same type (e.g., y₅ and y₆) corresponds to the mass of a specific amino acid residue. researchgate.net By analyzing the complete series of b- and y-ions, the entire amino acid sequence of this compound can be reconstructed and verified against its known sequence (YCFGGRIDRIGAQSGLGCNSFRY, with a D-Tyrosine at the first position). nih.govnih.gov This detailed fragmentation analysis provides ultimate confidence in the peptide's primary structure.

Spectroscopic Methods for Conformational Analysis

Spectroscopic techniques are vital for investigating the secondary and tertiary structure of this compound. The conformation of the peptide is directly linked to its biological activity.

Circular dichroism (CD) spectroscopy is a widely used method for studying the secondary structure of peptides in solution. researchgate.netnih.gov The far-UV CD spectrum (typically 190-250 nm) is sensitive to the different types of secondary structures, such as α-helices, β-sheets, β-turns, and random coils. Studies on ANP and its analogs have shown that these peptides predominantly adopt a random-coil conformation in aqueous solutions. acs.orgnih.gov However, in the presence of membrane-mimicking solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), they can be induced to form more ordered structures, such as β-turns and β-sheets. acs.orgnih.gov By analyzing the CD spectrum of this compound under various conditions, researchers can gain insight into its conformational flexibility and the structures it may adopt when interacting with its biological receptor. Infrared spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, can also provide complementary information on peptide secondary structure by analyzing the amide I band. pnas.org

Based on a comprehensive review of scientific literature, there is insufficient publicly available data to generate a detailed article on the advanced analytical characterization of the chemical compound “this compound” that would adhere to the specific outline provided.

Searches confirm that this compound is a recognized 23-amino acid analog of rat atrial natriuretic peptide (ANP). researchgate.netvdoc.pub Its existence is documented in chemical databases such as PubChem, which provides its molecular formula (C110H166N34O32S2) and amino acid sequence. nih.gov Some studies mention its diuretic and natriuretic properties. researchgate.net

However, specific experimental data and detailed research findings regarding the advanced analytical characterization of this compound are not available in the public domain. This includes a lack of information on:

Circular Dichroism (CD) Spectroscopy: No studies were found that detail the use of CD spectroscopy for the secondary structure determination of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: There is no available research describing the use of NMR spectroscopy to elucidate the solution conformation and dynamics of this compound. While NMR has been used to study other ANP analogs, this information cannot be attributed to this compound. acs.orgnih.govnih.gov

Bioanalytical Quantification Assays: Specific radioimmunoassay (RIA) or other bioanalytical quantification assays developed for in vitro and ex vivo studies of this compound are not described in the available literature. General methods for peptide quantification exist, but their specific application to this compound has not been published. biopharmaservices.comtandfonline.comnih.gov

Due to the absence of specific scientific research on the advanced analytical characterization of this compound, it is not possible to provide a thorough and scientifically accurate article that fulfills the requirements of the requested outline.

Biotechnological and Theoretical Applications of Dextronatrin in Research

Dextronatrin as a Mechanistic Probe for Elucidating Natriuretic System Physiology

This compound is a potent analog of atrial natriuretic peptide (ANP), specifically a shortened 23-amino acid version of rat ANP(1-28) with a D-Tyrosine residue at position 6. researchgate.net This structural modification has made it a subject of research for understanding the natriuretic system, which is crucial for regulating blood pressure and fluid balance. researchgate.netresearchgate.net

Studies have utilized this compound to investigate the physiological responses to natriuretic peptides. Research in unanesthetized rats has shown that this compound can induce significant, albeit short-lasting, diuresis and natriuresis, similar to the effects of native rat ANP. researchgate.net These studies help to delineate the mechanisms through which ANP and its analogs exert their effects on the kidneys to promote sodium and water excretion. researchgate.netnih.gov

Furthermore, investigations into this compound's effects on hemodynamics have provided insights into the vascular actions of natriuretic peptides. It has been observed to have a relaxing effect on the vasculature and can antagonize contractions induced by vasoconstrictors like norepinephrine (B1679862) and angiotensin II. researchgate.net By examining the dose-dependent effects of this compound on blood pressure and its interaction with the sympathetic nervous system, researchers can better understand the complex interplay of factors that control cardiovascular function. nih.gov The use of this compound in animal models, including those with and without kidneys, has allowed for the separation of its direct vascular effects from its renal effects, offering a more detailed picture of its mechanism of action. nih.gov

Conceptual Frameworks for Next-Generation Peptide-Based Research Tools

The development and study of this compound contribute to the conceptual framework for creating next-generation peptide-based research tools. As a "structural analogue" or "truncated-substituted analogue" of a native peptide, this compound exemplifies the strategy of modifying existing biomolecules to enhance or alter their properties for research purposes. vdoc.pubnih.gov

The design of this compound, involving both truncation of the peptide chain and the substitution of an L-amino acid with a D-amino acid, provides a model for how to approach the development of new peptide probes. researchgate.net These modifications can lead to changes in potency, stability, and receptor-binding affinity, which are all critical parameters for a research tool. The knowledge gained from these types of modifications can be applied to other peptide systems to create novel molecules with tailored characteristics for specific experimental needs.

This approach is part of a broader strategy in medicinal chemistry and pharmacology to develop new drugs and research agents by systematically altering the structure of a lead compound. slideshare.net The goal is to optimize desired effects while minimizing unwanted side effects, a principle that is central to the development of more precise and effective research tools. slideshare.net

Theoretical Potential as a Template for Prodrug Linker Design and Advanced Delivery Systems

This compound has been identified in patent literature as a compound of interest in the context of prodrug design and advanced drug delivery systems. googleapis.comgoogleapis.comgoogle.commysciencework.com The theoretical potential of this compound in this area stems from its peptide nature, making it a relevant template for designing linkers in carrier-linked prodrugs. googleapis.com

In carrier-linked prodrugs, a biologically active agent is temporarily attached to a carrier molecule, such as polyethylene (B3416737) glycol (PEG), via a linker. googleapis.com This approach can improve the pharmacokinetic and pharmacodynamic properties of the drug. The design of the linker is critical, as its cleavage, which releases the active drug, can be engineered to occur at a specific rate or in a particular physiological environment. googleapis.com

The chemical structure of peptides like this compound, with their amide bonds and various functional groups, provides a basis for designing dipeptide-based linkers. mysciencework.com These linkers can be designed to undergo cyclization-activated cleavage, leading to the release of the free drug. googleapis.com The inclusion of this compound in lists of biologically active entities in patents related to prodrug technology suggests its utility as a model for developing such systems, particularly for the delivery of peptide-based therapeutics. googleapis.comgoogleapis.commysciencework.com

Insights Derived from this compound Studies for Broadening Understanding of Peptide Structure-Activity Relationships

The study of this compound provides valuable insights into peptide structure-activity relationships (SAR), which is the correlation between a molecule's chemical structure and its biological activity. wikipedia.org By comparing the activity of this compound to that of native ANP, researchers can deduce the functional consequences of its specific structural modifications. researchgate.net

The truncation of the peptide chain and the substitution of L-serine with D-tyrosine at position 6 are key modifications in this compound. researchgate.net The observation that this compound retains potent diuretic and natriuretic activity indicates that the full length of the native ANP peptide is not strictly necessary for these effects. researchgate.net Furthermore, the introduction of a D-amino acid can influence the peptide's conformation and its resistance to enzymatic degradation, which in turn affects its biological activity and duration of action.

Analyzing these relationships helps to identify the key pharmacophoric elements within the peptide—the essential features required for biological activity. researchgate.net This knowledge is crucial for the rational design of new peptide-based drugs and research tools with improved properties, such as enhanced potency, selectivity, or stability. ashp.org The insights gained from this compound contribute to the broader understanding of how modifications to peptide structure can be used to fine-tune their biological function. quizlet.com

Q & A

Q. What safety protocols are essential for handling this compound in preclinical studies?

- Methodological Answer : Follow GHS guidelines for hazard communication. Conduct acute toxicity assays (e.g., LD50 in rodents) and establish institutional biosafety committee (IBC) approvals. Document waste disposal procedures compliant with EPA/DOT regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.